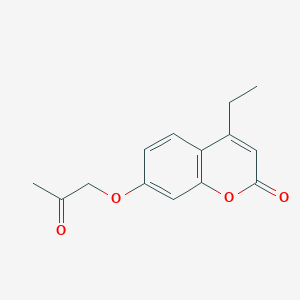

4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-7-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-10-6-14(16)18-13-7-11(4-5-12(10)13)17-8-9(2)15/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFOUMJDLIKXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351486 | |

| Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307546-48-1 | |

| Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Introduction

Coumarins, or 2H-chromen-2-ones, constitute a significant class of benzopyrone heterocyclic compounds found widely in nature and as synthetic analogs.[1] Their privileged scaffold is associated with a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties.[2] The functionalization of the coumarin core, particularly at the 7-position, is a common strategy to modulate its biological and photophysical properties. This guide provides a comprehensive technical overview for the synthesis and detailed characterization of a specific derivative, this compound, designed for researchers and professionals in chemical synthesis and drug development.

The target molecule features an ethyl group at the 4-position, which can influence lipophilicity and binding interactions, and a 2-oxopropoxy ether linkage at the 7-position. This ether linkage is introduced via a robust and widely used synthetic method, offering a versatile handle for further chemical modification. This document details the underlying chemical principles, step-by-step experimental protocols, and the analytical workflows required to confirm the identity, purity, and structure of the final compound.

Part 1: Chemical Synthesis

The synthesis of this compound is most logically achieved through a two-step process. This strategy involves the initial construction of the core coumarin heterocycle followed by the installation of the ether sidechain.

-

Step 1: Pechmann Condensation to synthesize the key intermediate, 4-Ethyl-7-hydroxy-2H-chromen-2-one.

-

Step 2: Williamson Ether Synthesis to couple the hydroxycoumarin intermediate with chloroacetone.

This approach is efficient and utilizes common, well-established organic reactions, ensuring reproducibility.

Logical Synthesis Workflow

Sources

A Technical Guide to the Physicochemical Properties of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel coumarin derivative, 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one. As this compound is not extensively characterized in existing literature, this document outlines robust, field-proven methodologies for its synthesis and detailed characterization. It is intended for researchers and professionals in drug development and medicinal chemistry, offering a foundational framework for evaluating this molecule's potential. The guide details protocols for determining critical parameters such as melting point, solubility, and lipophilicity (LogP), and for conducting thorough spectroscopic analysis.

Introduction to this compound

Coumarins are a significant class of benzopyrone compounds found in many natural products and are recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antitumor properties.[1][2] The specific substitution pattern on the coumarin scaffold dramatically influences its biological and physicochemical characteristics.[3] this compound is a synthetic derivative featuring an ethyl group at the C4 position and a 2-oxopropoxy (acetonyloxy) group at the C7 position. These modifications are anticipated to modulate its lipophilicity, solubility, and interaction with biological targets compared to simpler coumarin structures. This guide provides the necessary theoretical and practical framework for its synthesis and comprehensive physicochemical evaluation.

Section 1: Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The initial step involves the formation of the coumarin core via an acid-catalyzed Pechmann condensation, followed by the introduction of the 2-oxopropoxy side chain using a Williamson ether synthesis.

Step 1: Pechmann Condensation for 4-Ethyl-7-hydroxy-2H-chromen-2-one

The Pechmann condensation is a classic and reliable method for synthesizing coumarins from a phenol and a β-ketoester.[4][5] In this case, resorcinol is reacted with ethyl 2-ethylacetoacetate in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to yield the 4-ethyl-7-hydroxycoumarin intermediate.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for forming ethers from an alkoxide and an organohalide.[6][7][8] The hydroxyl group of the synthesized 4-ethyl-7-hydroxycoumarin is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking chloroacetone to yield the final product, this compound.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 4-Ethyl-7-hydroxy-2H-chromen-2-one

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid.

-

To the cold acid, add 3.7 g of resorcinol and 4.5 g of ethyl 2-ethylacetoacetate sequentially, ensuring the temperature remains below 10°C.[4]

-

After the addition is complete, remove the flask from the ice bath and stir the mixture at room temperature for 18 hours.[9]

-

Pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 4-Ethyl-7-hydroxy-2H-chromen-2-one.

Part B: Synthesis of this compound

-

Dissolve the dried 4-Ethyl-7-hydroxy-2H-chromen-2-one (1 equivalent) in acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) and chloroacetone (1.2 equivalents) to the solution.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the mixture to remove potassium carbonate and evaporate the acetone under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Section 2: Physicochemical Property Determination

A thorough understanding of a compound's physicochemical properties is fundamental in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the standard experimental procedures to characterize this compound.

Predicted and Experimental Data Summary

The following table should be used to compile the predicted and experimentally determined physicochemical properties of the target compound.

| Property | Predicted Value | Experimental Value | Method Used |

| Molecular Formula | C₁₄H₁₄O₄ | - | - |

| Molecular Weight | 246.26 g/mol | - | Mass Spectrometry |

| Melting Point (°C) | - | To be determined | Capillary Method[10] |

| Solubility (mg/mL) | - | To be determined | Shake-Flask Method[11] |

| LogP (o/w) | - | To be determined | Shake-Flask Method[12] |

Melting Point Determination

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[13]

Experimental Protocol: Melting Point

-

Ensure the synthesized compound is completely dry and finely powdered.[14]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[14]

-

Place the capillary tube into a calibrated melting point apparatus.[10]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2).[14] The melting range is T1-T2.

Solubility Determination

Solubility is a key determinant of a drug's bioavailability. The "shake-flask" method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.[11][15]

Experimental Protocol: Aqueous Solubility

-

Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[16]

-

After agitation, allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

Lipophilicity: LogP Determination

The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which affects its ability to cross biological membranes. The shake-flask method is considered the gold standard for LogP determination.[12][17][18]

Experimental Protocol: LogP (Shake-Flask Method)

-

Prepare mutually saturated solutions of n-octanol and water (or PBS, pH 7.4).[12]

-

Dissolve a precisely weighed amount of the compound in either the aqueous or organic phase.

-

Combine the two phases in a separatory funnel at a defined volume ratio (e.g., 1:1).

-

Shake the funnel vigorously for a set period and then allow the layers to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC).

-

Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Caption: Workflow for physicochemical property determination.

Section 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[19] Each method provides unique information about the molecular structure.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR will provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is expected to show signals for the ethyl group, the methylene and methyl protons of the oxopropoxy side chain, and the aromatic protons of the coumarin ring. ¹³C NMR will confirm the number of unique carbon environments.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. Characteristic absorption bands are expected for the C=O of the lactone ring, the C=O of the ketone on the side chain, and the C-O-C ether linkage.[1][19]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight of the compound, confirming its elemental composition.[19] The fragmentation pattern can also provide further structural evidence.

Section 4: Potential Biological Relevance and Applications

While the specific biological activities of this compound are yet to be determined, the coumarin scaffold is associated with a wide range of pharmacological effects. Derivatives with substitutions at the C4 and C7 positions have shown notable activities. For instance, 4-substituted coumarins can exhibit cytotoxic effects against various cancer cell lines.[20] Furthermore, 7-alkoxycoumarin derivatives have been investigated for antihypoxic effects.[21] The introduction of the 2-oxopropoxy group at the 7-position may influence the compound's interaction with various enzymes and receptors, making it a candidate for screening in anticancer, anti-inflammatory, and antimicrobial assays.[22][23]

References

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

The Pharma Innovation Journal. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

- Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

ResearchGate. (n.d.). Physicochemical properties of the top coumarin derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical data of the coumarin derivatives 6 -8. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Retrieved from [Link]

-

Jetir.Org. (n.d.). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Retrieved from [Link]

-

Sphinxsai. (n.d.). Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Retrieved from [Link]

-

pr.ac.rs. (n.d.). SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIVATIVE. Retrieved from [Link]

-

PubMed. (2012). Synthesis and cytotoxic activity of non-naturally substituted 4-oxycoumarin derivatives. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Coumarin: Chemical and Pharmacological Profile. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

-

arkat usa. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Retrieved from [Link]

-

PubMed. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Coumarin and Some of Its Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

-

IISTE.org. (n.d.). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Retrieved from [Link]

-

Hep Journals. (2025). Antihypoxic effect of new synthetic derivatives of 7-alkoxycoumarin and 4-aminocoumarin in acute hypobaric hypoxia in rats. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iiste.org [iiste.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Synthesis [organic-chemistry.org]

- 9. jetir.org [jetir.org]

- 10. westlab.com [westlab.com]

- 11. chem.ws [chem.ws]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. youtube.com [youtube.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. thepharmajournal.com [thepharmajournal.com]

- 20. Synthesis and cytotoxic activity of non-naturally substituted 4-oxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antihypoxic effect of new synthetic derivatives of 7-alkoxycoumarin and 4-aminocoumarin in acute hypobaric hypoxia in rats [journal.hep.com.cn]

- 22. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Authored by a Senior Application Scientist

Preamble: Charting a Course for a Novel Coumarin Derivative

The field of drug discovery is perpetually in search of novel molecular entities that can modulate biological processes with high specificity and efficacy. Within this landscape, coumarin derivatives represent a privileged scaffold, known for a wide array of pharmacological activities including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific, lesser-studied coumarin derivative: This compound .

As of the current literature landscape, this molecule is not extensively characterized. Therefore, this document deviates from a retrospective summary and instead serves as a prospective, in-depth technical guide for researchers and drug development professionals. It is designed as a strategic roadmap for the systematic investigation and elucidation of its mechanism of action. We will proceed by deconstructing the molecule's structure, postulating high-probability mechanisms based on established coumarin pharmacology, and providing detailed, field-proven experimental protocols to rigorously test these hypotheses.

Part 1: Structural Analysis and Mechanistic Postulates

The structure of this compound offers initial clues into its potential biological activity.

-

The Coumarin Core (2H-chromen-2-one): This bicyclic lactone is the foundational element, known to interact with a variety of enzymes and receptors. Its planar structure allows for intercalation with DNA and interaction with hydrophobic pockets of proteins.

-

4-Ethyl Group: Substituents at the C4 position of the coumarin ring are known to significantly influence activity. An ethyl group, being a small alkyl group, can enhance binding affinity to protein targets through hydrophobic interactions without adding significant steric hindrance.

-

7-(2-oxopropoxy) Group: The ether linkage at the C7 position is a common feature in many biologically active coumarins. The terminal 2-oxopropoxy moiety introduces a ketone group, which can act as a hydrogen bond acceptor, potentially increasing the molecule's interaction with specific amino acid residues in a target protein.

Based on this structural analysis and the known activities of analogous compounds, we will explore two primary, high-probability mechanistic avenues: Rho-associated coiled-coil containing protein kinase (ROCK) inhibition and antimicrobial activity .

Part 2: Investigating the ROCK Inhibition Hypothesis

Several coumarin derivatives have been identified as inhibitors of ROCK, a serine/threonine kinase that is a key regulator of the actin cytoskeleton and is implicated in diseases such as hypertension, cancer, and glaucoma. The presence of the coumarin scaffold suggests this is a primary avenue to investigate.

Causality Behind the Experimental Approach

The logical progression for validating this hypothesis is to first confirm direct binding and inhibition of the ROCK enzymes (ROCK1 and ROCK2) in a cell-free system. This isolates the interaction to its most fundamental level. Subsequently, we must demonstrate target engagement and downstream functional effects in a cellular context to ensure cell permeability and on-target activity.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Methodology:

-

Reagents and Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes.

-

Fluorescently labeled peptide substrate (e.g., a derivative of myosin phosphatase targeting subunit 1, MYPT1).

-

Adenosine triphosphate (ATP).

-

This compound, dissolved in DMSO to create a stock solution.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

384-well microplate.

-

Plate reader capable of detecting fluorescence.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.

-

In the microplate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the ROCK enzyme and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Read the fluorescence on the plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each compound concentration relative to a no-compound control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation:

| Target | IC50 (nM) of this compound |

| ROCK1 | Experimental Value |

| ROCK2 | Experimental Value |

Experimental Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol assesses the inhibition of ROCK activity within a cellular context by measuring the phosphorylation of a downstream substrate, MYPT1.

Methodology:

-

Cell Culture:

-

Use a relevant cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to have active ROCK signaling (e.g., PC-3 prostate cancer cells).

-

Culture cells to ~80% confluency.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound (e.g., based on the IC50 values from the in vitro assay) for a defined period (e.g., 2-4 hours).

-

Include a positive control (a known ROCK inhibitor like Y-27632) and a vehicle control (DMSO).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Determine the total protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (p-MYPT1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathway Visualization

Caption: Proposed inhibitory action on the ROCK signaling pathway.

Part 3: Investigating the Antimicrobial Hypothesis

The coumarin scaffold is present in many natural and synthetic antimicrobial agents. Therefore, a parallel investigation into the antimicrobial properties of this compound is warranted.

Causality Behind the Experimental Approach

The initial step is to screen for broad-spectrum antimicrobial activity against a panel of representative Gram-positive and Gram-negative bacteria and fungi. This will determine if the compound has any antimicrobial effects and, if so, against which types of microorganisms. Following this, a more detailed analysis to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) is necessary to quantify its potency.

Experimental Protocol 3: Antimicrobial Susceptibility Testing

This protocol uses the broth microdilution method to determine the MIC of the compound.

Methodology:

-

Microorganisms:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

-

Fungus: Candida albicans (e.g., ATCC 90028).

-

-

Media and Reagents:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

-

RPMI-1640 medium for fungi.

-

Test compound dissolved in DMSO.

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Resazurin dye for viability assessment.

-

-

Procedure:

-

In a 96-well microplate, prepare a two-fold serial dilution of the test compound in the appropriate broth.

-

Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi).

-

Add the inoculum to each well containing the test compound. Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a growth control (broth + inoculum).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. A viability dye like resazurin can be added to aid in the determination.

-

-

Determination of MBC/MFC:

-

Take an aliquot from the wells that showed no visible growth (at and above the MIC).

-

Plate the aliquot onto agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

-

Incubate the plates overnight.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Data Presentation:

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus | Experimental Value | Experimental Value |

| E. coli | Experimental Value | Experimental Value |

| C. albicans | Experimental Value | Experimental Value |

Workflow Visualization

Caption: Workflow for antimicrobial characterization.

Part 4: Synthesis and Path Forward

The elucidation of the mechanism of action for a novel compound like this compound requires a systematic, hypothesis-driven approach. This guide outlines two high-probability starting points based on the well-established pharmacology of the coumarin scaffold.

The proposed experimental workflows are designed to be self-validating. A positive result in the in vitro ROCK kinase assay (Protocol 1) would be substantiated by demonstrating target engagement in a cellular context (Protocol 2). Similarly, initial antimicrobial activity (Protocol 3) would pave the way for more in-depth mechanistic studies, such as membrane permeabilization assays or DNA gyrase inhibition assays, depending on the spectrum of activity observed.

By following this structured approach, researchers can efficiently and rigorously investigate the biological activity of this compound, moving from broad, hypothesis-generating screens to specific, mechanism-confirming experiments. This foundational work is critical for any subsequent drug development efforts.

References

-

Title: Coumarins as Privileged Scaffolds in Medicinal Chemistry. Source: Frontiers in Chemistry. URL: [Link]

-

Title: Recent Advances of Coumarin-Based Hybrids as Potent Antimicrobial Agents. Source: Molecules. URL: [Link]

- Title: Coumarin compounds, preparation method therefor and ROCK inhibitor containing same. Source: Google Patents.

GSK5182 (CAS 307546-48-1): A Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK5182, a synthetic analog of 4-hydroxytamoxifen, has emerged as a potent and selective inverse agonist of the orphan nuclear receptor, Estrogen-Related Receptor γ (ERRγ).[1][2] Unlike its parent compound, GSK5182 exhibits a significantly higher binding affinity for ERRγ, with an IC50 value of approximately 79 nM, and displays minimal interaction with other nuclear receptors such as ERRα and the estrogen receptors (ERα, ERβ).[3][4] This high selectivity makes GSK5182 an invaluable tool for elucidating the physiological and pathological roles of ERRγ and a promising therapeutic candidate for a range of metabolic and proliferative diseases. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and experimental applications of GSK5182, designed for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

GSK5182 is chemically identified as 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol.[5] Its structure is characterized by a central triphenylethylene scaffold, a hallmark of many selective estrogen receptor modulators (SERMs), with specific substitutions that confer its high affinity and selectivity for ERRγ.

| Property | Value | Reference |

| CAS Number | 307546-48-1 | [6] |

| Molecular Formula | C27H31NO3 | [7] |

| Molecular Weight | 417.55 g/mol | [7] |

| SMILES | OCCC/C(C1=CC=CC=C1)=C(C2=CC=C(C=C2)OCCN(C)C)\C3=CC=C(C=C3)O | [8] |

| InChI | InChI=1S/C27H31NO3/c1-28(2)18-20-31-25-16-12-23(13-17-25)27(22-10-14-24(30)15-11-22)26(9-6-19-29)21-7-4-3-5-8-21/h3-5,7-8,10-17,29-30H,6,9,18-20H2,1-2H3/b27-26- | [6] |

| Solubility | DMSO: 80 mg/mL (191.6 mM) | [2] |

Mechanism of Action: Inverse Agonism of ERRγ

ERRγ is a constitutively active orphan nuclear receptor, meaning it promotes the transcription of its target genes without the need for an endogenous ligand. GSK5182 functions as an inverse agonist, a class of ligands that bind to a constitutively active receptor and reduce its basal level of activity.

The binding of GSK5182 to the ligand-binding domain (LBD) of ERRγ induces a conformational change in the receptor.[1] This altered conformation prevents the recruitment of coactivators, which are essential for initiating transcription. Instead, it facilitates the recruitment of corepressors, such as the small heterodimer partner-interacting leucine zipper (SMILE), which actively suppress gene transcription.[1][9]

Interestingly, treatment with GSK5182 has been shown to increase the protein stability of ERRγ.[4] It achieves this by inhibiting the ubiquitination of ERRγ, a process that tags proteins for degradation. Specifically, GSK5182 blocks the interaction between ERRγ and the E3 ligase Parkin, thereby preventing its subsequent proteasomal degradation.[1] This leads to an accumulation of the inactive, corepressor-bound form of ERRγ, effectively amplifying its inhibitory effect on target gene expression.

Caption: Mechanism of GSK5182 action on ERRγ.

Modulation of Signaling Pathways

GSK5182's inverse agonism of ERRγ has significant downstream effects on various signaling pathways implicated in disease. A key area of investigation has been its role in inflammatory and catabolic processes, particularly in the context of osteoarthritis and bone metabolism.

In chondrocytes, pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α upregulate the expression of ERRγ, which in turn drives the expression of matrix metalloproteinases (MMPs) like MMP-3 and MMP-13, enzymes that degrade cartilage.[10] GSK5182 effectively counteracts this by inhibiting the expression of both ERRγ and the downstream MMPs.[10]

Furthermore, GSK5182 has been shown to modulate the RANKL signaling pathway, which is crucial for osteoclast differentiation and function.[2][3] By inhibiting RANKL-induced signaling, GSK5182 attenuates the expression of key transcription factors for osteoclastogenesis, c-Fos and NFATc1.[2][3] This leads to a reduction in osteoclast formation and an increase in osteoclast apoptosis.[2][8] GSK5182 also suppresses the RANKL-mediated activation of NF-κB and the phosphorylation of JNK and ERK, components of the MAPK signaling pathway.[3][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]

- 3. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gsk5182 | C27H31NO3 | CID 6852176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]

- 10. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Introduction

4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a coumarin derivative of interest in pharmaceutical research and drug development. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its successful formulation, manufacturing, and therapeutic application. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to its characterization.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its behavior in various environments. While specific experimental data for this exact molecule is sparse, we can infer its likely characteristics based on its structure and data from similar coumarin compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₁₄H₁₄O₄ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| CAS Number | 307546-48-1 | [1] |

| LogP (octanol-water partition coefficient) | 2.13 | [1] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 4 | [1] |

| Appearance | Likely a solid at room temperature | Based on similar coumarin derivatives[2][3] |

The LogP value of 2.13 suggests that this compound is a moderately lipophilic compound. This indicates that its solubility will likely be limited in aqueous media and higher in organic solvents. The absence of hydrogen bond donors and the presence of four acceptors will also influence its solubility profile.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A thorough solubility assessment in various media is essential for developing a viable formulation.

Scientific Rationale for Solvent Selection

The choice of solvents for solubility testing should be guided by the intended application of the compound. A comprehensive profile should include aqueous and organic solvents relevant to drug development and manufacturing.

-

Aqueous Media: Solubility in water and buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is crucial for predicting its behavior in the gastrointestinal tract and bloodstream.

-

Organic Solvents: Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are commonly used in pre-clinical testing and as co-solvents in formulations.[4]

-

Biorelevant Media: Simulated gastric and intestinal fluids (SGF and SIF) can provide a more accurate prediction of in vivo solubility.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines a shake-flask method, which is the gold standard for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into glass vials.

-

Solvent Addition: Add a precise volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

-

Calculation: Calculate the solubility based on the concentration of the saturated solution and the dilution factor.

Self-Validation: To ensure that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used and reliable technique for the quantification of coumarin derivatives due to its specificity, sensitivity, and accuracy.[5][6]

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid)[7] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV spectrophotometer at the wavelength of maximum absorbance (λmax) of the compound |

| Column Temperature | 25°C |

Stability Assessment

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9]

Rationale for Stability Study Design

The stability testing program for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[8] This involves subjecting the compound to a variety of storage conditions to accelerate its degradation and predict its shelf-life.

Caption: Workflow for ICH-compliant stability testing.

Experimental Protocol for Stability Testing

Step-by-Step Methodology:

-

Sample Preparation: Place a sufficient quantity of this compound in suitable, inert containers.

-

Storage: Place the containers in stability chambers maintained at the specified long-term and accelerated conditions.[8][10]

-

Time-Point Pulls: At each scheduled time point, withdraw samples for analysis.[11][12]

-

Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a stability-indicating HPLC method.

-

Data Evaluation: Evaluate the data to identify any trends in degradation and to determine the re-test period or shelf-life.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method. These studies involve exposing the compound to harsh conditions to generate degradation products.

Table 3: Conditions for Forced Degradation Studies

| Condition | Example Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Stress | 80°C for 48 hours |

| Photostability | Exposure to light according to ICH Q1B guidelines |

The primary degradation pathway for many coumarins involves hydrolysis of the lactone ring, particularly under basic conditions, to form a corresponding coumarinic acid, which can then isomerize to a coumaric acid derivative.[13] The ether linkage of the 2-oxopropoxy side chain may also be susceptible to hydrolysis.

Caption: Potential degradation pathways.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a therapeutic agent. By employing the systematic and scientifically-driven approaches outlined in this guide, researchers can generate the robust data necessary for formulation development, regulatory submissions, and ensuring the ultimate safety and efficacy of the final drug product. The principles and protocols described herein provide a self-validating framework for the thorough characterization of this promising coumarin derivative.

References

-

Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

4-Ethyl-7-methylnonane-2,5-dione | C12H22O2 | CID 165069995. PubChem. Available at: [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

-

Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC - NIH. Available at: [Link]

-

Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. NIH. Available at: [Link]

-

A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. Annals of Advances in Chemistry. Available at: [Link]

-

(PDF) Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration. ResearchGate. Available at: [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available at: [Link]

-

(PDF) 25 Coumarins – Analytical and Preparative Techniques. ResearchGate. Available at: [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. Available at: [Link]

-

Metabolic pathway of coumarin showing formation of various degradation... ResearchGate. Available at: [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

-

The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. PMC - NIH. Available at: [Link]

-

Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. NIH. Available at: [Link]

-

HPLC method for the determination of coumarin and quassine in foods and beverages. Food Standards Agency. Available at: [Link]

-

Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Coumarin degradation and detoxification differs strongly in plants and... ResearchGate. Available at: [Link]

-

HPLC Method for Analysis of Coumarin. SIELC Technologies. Available at: [Link]

-

Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

7-Ethoxy-4-methylcoumarin | C12H12O3 | CID 66595. PubChem - NIH. Available at: [Link]

-

4-hydroxy-2H-benzo[h]chromen-2-one. PubChem. Available at: [Link]

-

4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050. PubChem. Available at: [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 7-Ethoxy-4-methyl-2H-chromen-2-one | 87-05-8 [chemicalbook.com]

- 3. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. www3.paho.org [www3.paho.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. japsonline.com [japsonline.com]

- 13. The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Characterization of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Abstract

The coumarin scaffold is a cornerstone in the development of fluorescent probes and optoelectronic materials due to its robust and highly sensitive photophysical properties. This guide focuses on a specific derivative, 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one (CAS 307546-48-1), providing a comprehensive framework for its synthesis, characterization, and in-depth photophysical analysis. While specific experimental data for this exact molecule is not extensively published, this document leverages established principles from the broader coumarin family to outline the expected photophysical behavior and provide detailed, field-proven protocols for its empirical validation. We will explore steady-state and time-resolved fluorescence techniques, the critical influence of the solvent environment (solvatochromism), and the methodologies for quantifying key performance parameters such as fluorescence quantum yield and lifetime. This guide is intended for researchers and drug development professionals seeking to harness the potential of novel coumarin derivatives in their applications.

Introduction: The Versatility of the Coumarin Core

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found in nature and are renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] In the realm of physical sciences, their rigid, planar structure and inherent π-conjugated system give rise to strong fluorescence, making them exceptional candidates for fluorescent dyes, sensors, and probes.[2]

The photophysical properties of a coumarin derivative are exquisitely sensitive to its substitution pattern. The subject of this guide, This compound , possesses key structural features that are expected to govern its behavior:

-

An electron-donating 7-alkoxy group , which is crucial for establishing a strong intramolecular charge transfer (ICT) character in the excited state, a hallmark of fluorescent coumarins.

-

An ethyl group at the 4-position , which can influence solubility and potentially modulate the non-radiative decay pathways.

-

A 2-oxopropoxy side chain , which introduces additional polarity and potential for specific interactions (e.g., hydrogen bonding) with the local environment.

This guide provides the necessary theoretical grounding and experimental workflows to fully characterize this promising molecule.

Molecule at a Glance:

-

IUPAC Name: this compound

-

CAS Number: 307546-48-1[3]

-

Molecular Formula: C₁₄H₁₄O₄[4]

-

Molecular Weight: 246.26 g/mol [4]

Synthesis and Structural Verification

A robust photophysical study begins with the unambiguous synthesis and purification of the compound. Based on established synthetic routes for similar 7-alkoxycoumarins, a standard Williamson ether synthesis is the most logical approach.[1]

Proposed Synthetic Pathway

The synthesis would involve the Sₙ2 reaction between the precursor 4-ethyl-7-hydroxy-2H-chromen-2-one and 1-chloro-2-propanone (chloroacetone) in the presence of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as acetone or acetonitrile.

Caption: Proposed Williamson ether synthesis of the target compound.

Protocol for Synthesis and Purification

-

Reaction Setup: To a solution of 4-ethyl-7-hydroxy-2H-chromen-2-one (1 equivalent) in anhydrous acetone, add potassium carbonate (2.5 equivalents).

-

Addition of Alkylating Agent: Add 1-chloro-2-propanone (1.2 equivalents) dropwise to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[1]

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure compound.[5]

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Photophysical Principles and Expected Behavior

The interaction of a coumarin molecule with light is governed by several key parameters. Understanding these is essential for interpreting experimental data.

-

Absorption and Emission: Absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule rapidly relaxes to the lowest vibrational level of S₁ and then returns to the S₀ state, emitting the energy difference as a photon (fluorescence). The emitted photon is of lower energy (longer wavelength) than the absorbed one, a phenomenon known as the Stokes Shift .

-

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications like bio-imaging.

-

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property sensitive to the molecule's environment and quenching processes.

Solvatochromism: The Environmental Influence

The photophysical properties of coumarins with ICT character are highly dependent on the polarity of their solvent environment.[2] This solvatochromism arises because the ground state and excited state are stabilized to different extents by polar solvent molecules.

-

Expected Behavior: For this compound, the S₁ excited state is expected to have a larger dipole moment than the S₀ ground state. Therefore, increasing the solvent polarity should stabilize the S₁ state more than the S₀ state. This will result in:

-

A bathochromic (red) shift in the fluorescence emission spectrum.[6]

-

A less pronounced shift in the absorption spectrum.

-

An overall increase in the Stokes shift in more polar solvents.

-

In some coumarins, highly polar solvents can also promote non-radiative decay pathways, such as twisting to form a non-emissive TICT state, which leads to a decrease in both quantum yield and fluorescence lifetime.[2] Investigating the compound's behavior across a range of solvents is therefore critical.

Experimental Protocols for Photophysical Characterization

The following protocols describe a self-validating system for the comprehensive characterization of the title compound.

Steady-State Absorption and Fluorescence Spectroscopy

This workflow establishes the fundamental spectral properties of the molecule.

Caption: Workflow for steady-state absorption and emission measurements.

Step-by-Step Protocol:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in a high-purity solvent like DMSO or acetonitrile.

-

Working Solutions: Prepare fresh working solutions in a quartz cuvette by diluting the stock solution in various solvents of interest (e.g., cyclohexane, toluene, ethyl acetate, acetonitrile, ethanol, water). The final concentration should yield an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum for each sample using a dual-beam UV-Vis spectrophotometer from ~250 nm to 500 nm. Identify the wavelength of maximum absorption (λ_abs_max).

-

Emission Measurement: Using a calibrated spectrofluorometer, excite the sample at its λ_abs_max. Record the emission spectrum, ensuring to scan a range well past the expected emission peak (e.g., from λ_exc + 10 nm to 700 nm). Identify the wavelength of maximum emission (λ_em_max).

Determination of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard.[2]

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol:

-

Select Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region. For blue-green emitting coumarins, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common choice.[2]

-

Prepare Samples: Prepare solutions of both the standard and the sample with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption.

-

Measure Spectra: Record the absorbance at the chosen excitation wavelength for both the sample and the standard. Then, record the fluorescence emission spectrum for both, ensuring identical instrument settings (excitation wavelength, slit widths).

-

Calculate: The quantum yield of the sample (Φ_smp) is calculated using the following equation:

Φ_smp = Φ_std × (I_smp / I_std) × (Abs_std / Abs_smp) × (η_smp² / η_std²)

Where:

-

I is the integrated fluorescence intensity.

-

Abs is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Fluorescence lifetime (τ_F) is typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique.

Step-by-Step Protocol:

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) with an excitation wavelength near the sample's λ_abs_max.[7]

-

Sample Preparation: Prepare a dilute sample (absorbance ~0.1) to avoid artifacts.

-

Data Acquisition: Collect the fluorescence decay profile until sufficient counts are accumulated in the peak channel (typically >10,000).

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute colloidal silica suspension).

-

Data Analysis: Deconvolute the IRF from the measured fluorescence decay curve. Fit the resulting data to an exponential decay model (single, double, or triple exponential) to extract the fluorescence lifetime(s). For many coumarins in a homogenous environment, a single exponential fit is often sufficient.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different solvent conditions.

Table 1: Summary of Photophysical Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Molar Extinction (ε, M⁻¹cm⁻¹) | Φ_F | τ_F (ns) |

|---|---|---|---|---|---|---|---|

| Cyclohexane | 2.02 | TBD | TBD | TBD | TBD | TBD | TBD |

| Toluene | 2.38 | TBD | TBD | TBD | TBD | TBD | TBD |

| Ethyl Acetate | 6.02 | TBD | TBD | TBD | TBD | TBD | TBD |

| Acetonitrile | 37.5 | TBD | TBD | TBD | TBD | TBD | TBD |

| Ethanol | 24.5 | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Analysis of this data, for instance by plotting the Stokes shift against a solvent polarity function like the one described in the Lippert-Mataga equation, can provide quantitative insights into the change in dipole moment upon excitation.[6]

Conclusion

This compound is a promising fluorescent molecule whose utility is predicated on a thorough understanding of its photophysical properties. While direct literature is sparse, the principles governing the coumarin class provide a strong predictive foundation. By following the rigorous, self-validating experimental protocols detailed in this guide—from synthesis and purification to steady-state and time-resolved spectroscopy—researchers can fully characterize this compound. The resulting data will be crucial for evaluating its potential as a fluorescent probe, a sensor for local microenvironments, or a component in advanced optical materials, enabling its rational deployment in scientific and drug development applications.

References

-

Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted)-2H-chromen-2-one. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Green, A. P., et al. (2015). Solid state concentration quenching of organic fluorophores in PMMA. University of Leeds, Sheffield, and York White Rose ePrints. [Link]

-

Sánchez-Recillas, A., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Esteves, C. I. C., et al. (2020). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Journal of Chemical Education. [Link]

-

Jones, G., et al. (1979). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Defense Technical Information Center. [Link]

-

Johnson, P. M., et al. (2017). Synthesis, Characterization and Solvatochromic Studies Using the Solvent Polarity Parameter, ENT on 2-Chloro-3-Ethylamino-1,4-Naphthoquinone. Journal of Fluorescence. [Link]

-

Khan, S. A. (2017). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. Journal of Fluorescence. [Link]

-

This compound, 95% Purity. (n.d.). American Custom Chemicals Corporation. [Link]

Sources

- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. You are being redirected... [hit2lead.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Technical Guide to Investigating the Biological Potential of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one: A Research-Forward Perspective

Foreword: The Enduring Promise of the Coumarin Scaffold

To the dedicated researcher, scientist, and drug development professional, the coumarin scaffold is a familiar and welcome sight. This privileged structure, a fusion of a benzene and α-pyrone ring, is a testament to nature's ingenuity as a medicinal chemist. Found in a variety of plants, coumarins are not merely secondary metabolites but are instead the starting point for a vast array of pharmacological activities.[1][2] The inherent bio-versatility of the coumarin nucleus—spanning anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities—makes it a perennially fruitful area of investigation.[2][3][4]

This guide focuses on a specific, yet under-explored derivative: 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one . While direct biological data for this compound is not yet prevalent in the literature, its structural motifs suggest a high probability of interesting bio-activities. The 4-alkyl and 7-alkoxy substitutions are known modulators of pharmacological effects in the coumarin series.[5] This document, therefore, serves as both a technical guide and a research roadmap. It is designed to provide you, the investigator, with the foundational knowledge and actionable protocols to unlock the therapeutic potential of this promising molecule. We will proceed not by reciting what is known about this specific compound, but by building a logical, evidence-based case for its potential, grounded in the rich pharmacology of its chemical relatives.

Section 1: Physicochemical Profile and Synthesis Rationale

Before delving into the biological possibilities, a clear understanding of the molecule's structure and a viable synthetic route are paramount.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₄O₄

-

Molecular Weight: 246.26 g/mol

-

Structure:

(Note: An illustrative image would be placed here in a final document)

The key features of this molecule are the coumarin core, an ethyl group at the 4-position, and a 2-oxopropoxy ether linkage at the 7-position. The ethyl group at C4 is known to influence lipophilicity and potentially the binding affinity to target proteins. The ether linkage at the 7-position is a common site for modification in coumarin chemistry and is crucial for tuning biological activity. The terminal ketone in the propoxy chain offers an additional site for potential metabolic interactions or hydrogen bonding with biological targets.

Proposed Synthetic Pathway

A logical and efficient synthesis is the gateway to biological investigation. Based on established coumarin chemistry, a two-step synthesis is proposed, starting from the commercially available resorcinol.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Pechmann Condensation to form 7-Hydroxy-4-ethyl-2H-chromen-2-one

-

Rationale: The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-keto ester.[6]

-

Procedure:

-

To a cooled (0-5 °C) round-bottom flask, slowly add concentrated sulfuric acid.

-

With vigorous stirring, add equimolar amounts of resorcinol and ethyl acetoacetate to the sulfuric acid.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture onto crushed ice. A precipitate will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[6]

-

Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-ethyl-2H-chromen-2-one.

-

Self-Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the hydroxyl group should be evident in the IR spectrum.

-

Step 2: Williamson Ether Synthesis to form this compound

-

Rationale: The hydroxyl group at the 7-position is readily alkylated via an Sₙ2 reaction, a Williamson ether synthesis.[1] This is a reliable method for introducing the desired alkoxy group.

-

Procedure:

-

Dissolve the product from Step 1 in acetone in a round-bottom flask.

-

Add an excess of anhydrous potassium carbonate (K₂CO₃) to act as a base.

-

Add a slight molar excess of chloroacetone dropwise to the stirring mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude final product.

-

Purify the product by column chromatography on silica gel.

-

Self-Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The disappearance of the hydroxyl peak and the appearance of peaks corresponding to the 2-oxopropoxy group in the NMR spectra will confirm the successful synthesis.

-

Section 2: Predicted Biological Activities and Investigative Strategies

Based on the extensive literature on coumarin derivatives, we can logically infer several potential biological activities for this compound. For each potential activity, a detailed experimental workflow is provided.

Potential Anticancer Activity

Rationale: Coumarin derivatives are widely investigated for their anticancer properties.[7][8] They have been shown to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines.[7][9] The substitution pattern on the coumarin ring is critical for this activity.[10]

Caption: Workflow for determining antimicrobial activity.

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. [3]2. Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole).

-

-

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard). [3] 3. Add the inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

Data Analysis: The MIC values are recorded in µg/mL or µM. Lower MIC values indicate higher antimicrobial potency.

Potential Anti-inflammatory and Antioxidant Activity

Rationale: Many coumarin derivatives exhibit potent anti-inflammatory and antioxidant activities. [1][11]The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as NF-κB. [4]The antioxidant activity is often due to their ability to scavenge free radicals. [11][12]

Caption: A streamlined workflow for initial anti-inflammatory and antioxidant screening.

-

Objective: To evaluate the free radical scavenging ability of the compound.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Ascorbic acid (standard antioxidant).

-

Methanol.

-

-

Procedure:

-

Prepare different concentrations of the test compound and ascorbic acid in methanol.

-

Add the DPPH solution to each concentration.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: Calculate the percentage of radical scavenging activity. A higher percentage indicates stronger antioxidant potential.

Section 3: In Silico Target Prediction

Rationale: Before embarking on extensive wet-lab experiments, in silico methods can provide valuable insights into the potential biological targets of a novel compound. [13]Molecular docking can predict the binding affinity and interaction patterns of our target compound with known protein structures, helping to prioritize experimental validation.

Workflow: In Silico Target Identification

Caption: A standard workflow for in silico molecular docking studies.

Protocol: Molecular Docking

-

Objective: To predict the binding mode and affinity of the title compound to proteins implicated in cancer, microbial infections, and inflammation.

-

Software: Schrödinger Maestro, AutoDock Vina, or similar molecular modeling software.

-

Procedure:

-

Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization. [13] 2. Protein Preparation: Download the crystal structures of target proteins from the Protein Data Bank (PDB) (e.g., Bcl-2 for apoptosis, DNA gyrase for antibacterial, COX-2 for anti-inflammatory). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking: Run the docking simulation to predict the most favorable binding pose of the ligand within the protein's active site.

-

-

Data Analysis:

-

Analyze the docking score or binding energy; a more negative value suggests a stronger binding affinity.

-

Visualize the binding pose to identify key interactions like hydrogen bonds and hydrophobic interactions.

-

Compare the results with a known inhibitor (co-crystallized ligand or standard drug) docked into the same site.

-

Section 4: Data Summary and Future Directions

All quantitative data generated from the proposed experiments should be meticulously recorded and summarized for easy comparison.

Table 1: Hypothetical Data Summary for Biological Evaluation

| Assay | Cell Line / Strain | Result (IC₅₀ / MIC in µM) | Positive Control (IC₅₀ / MIC in µM) |

| Anticancer | |||

| MTT Assay (48h) | MCF-7 | [Experimental Value] | Doxorubicin: [Value] |

| MTT Assay (48h) | HeLa | [Experimental Value] | Doxorubicin: [Value] |

| MTT Assay (48h) | HEK293 (Normal) | [Experimental Value] | Doxorubicin: [Value] |

| Antimicrobial | |||

| Broth Microdilution | S. aureus | [Experimental Value] | Ciprofloxacin: [Value] |

| Broth Microdilution | E. coli | [Experimental Value] | Ciprofloxacin: [Value] |

| Broth Microdilution | C. albicans | [Experimental Value] | Fluconazole: [Value] |

| Antioxidant | |||

| DPPH Scavenging | N/A | [Experimental Value] | Ascorbic Acid: [Value] |

Concluding Remarks and Path Forward

This guide has outlined a comprehensive, logic-driven approach to characterizing the biological potential of this compound. By leveraging the vast knowledge base of coumarin pharmacology, we have established a strong rationale for investigating its potential anticancer, antimicrobial, and anti-inflammatory properties. The provided protocols are robust, self-validating, and represent the industry standard for early-stage drug discovery.

The path forward is clear: synthesize the compound, execute the proposed in vitro and in silico evaluations, and meticulously analyze the data. Positive results in these initial screens would warrant further investigation into the precise mechanisms of action and, eventually, evaluation in preclinical in vivo models. The journey of drug discovery is long, but it begins with a single, promising molecule and a well-defined plan. This compound may very well be such a molecule, and this guide is your first step on that journey.

References

-

Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. [Link]

-

Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. [Link]

-

Efficacy of 4-methyl-7-hydroxy coumarin derivatives against vectors Aedes aegypti and Culex quinquefasciatus. [Link]

-

Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted). [Link]

-

ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate. [Link]

-

4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one. [Link]

-

Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. [Link]

-

4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. [Link]

-

In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer. [Link]

-

Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... [Link]

-

Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities. [Link]

-

Structures and in vitro data for (A) 7‐alkoxy‐4‐methylcoumarins 6–15, 29–32. [Link]

-